molecular formula C17H17N3O4 B5722163 N-{4-[acetyl(methyl)amino]phenyl}-4-methyl-3-nitrobenzamide

N-{4-[acetyl(methyl)amino]phenyl}-4-methyl-3-nitrobenzamide

Cat. No.: B5722163
M. Wt: 327.33 g/mol
InChI Key: ZOSWXJKDHAIMRX-UHFFFAOYSA-N
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Description

N-{4-[acetyl(methyl)amino]phenyl}-4-methyl-3-nitrobenzamide is a benzamide derivative featuring a 4-methyl-3-nitrobenzoyl core substituted with an acetyl(methyl)amino phenyl group. For instance, describes N-{4-[acetyl(methyl)amino]phenyl}-3,4,5-trimethoxybenzamide, which shares the acetyl(methyl)amino phenyl moiety but differs in the benzamide substituents (trimethoxy vs. methyl-nitro), highlighting the structural versatility of this class .

Properties

IUPAC Name

N-[4-[acetyl(methyl)amino]phenyl]-4-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4/c1-11-4-5-13(10-16(11)20(23)24)17(22)18-14-6-8-15(9-7-14)19(3)12(2)21/h4-10H,1-3H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOSWXJKDHAIMRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)N(C)C(=O)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[acetyl(methyl)amino]phenyl}-4-methyl-3-nitrobenzamide typically involves a multi-step process. One common method includes the following steps:

    Nitration: The starting material, 4-methylacetanilide, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to form 4-methyl-3-nitroacetanilide.

    Acetylation: The nitro compound is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine to introduce the acetyl group.

    Amidation: The final step involves the reaction of the acetylated nitro compound with 4-aminobenzamide under controlled conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-{4-[acetyl(methyl)amino]phenyl}-4-methyl-3-nitrobenzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as solvent.

    Substitution: Nucleophiles such as amines or thiols, solvents like dichloromethane or acetonitrile.

    Oxidation: Potassium permanganate, sulfuric acid, water as solvent.

Major Products

    Reduction: 4-methyl-3-amino-N-{4-[acetyl(methyl)amino]phenyl}benzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 4-carboxy-3-nitro-N-{4-[acetyl(methyl)amino]phenyl}benzamide.

Scientific Research Applications

N-{4-[acetyl(methyl)amino]phenyl}-4-methyl-3-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as an intermediate in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of N-{4-[acetyl(methyl)amino]phenyl}-4-methyl-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibition of Enzymes: Binding to and inhibiting the activity of certain enzymes involved in metabolic pathways.

    DNA Intercalation: Intercalating into DNA strands, thereby disrupting DNA replication and transcription processes.

    Receptor Binding: Binding to specific receptors on cell surfaces, leading to altered cellular signaling and function.

Comparison with Similar Compounds

Analogs with Nitrobenzamide Backbones

  • 4-Methyl-N-(3-methylphenyl)-3-nitrobenzamide (CAS 328258-73-7): This analog () retains the 4-methyl-3-nitrobenzamide structure but substitutes the acetyl(methyl)amino phenyl group with a 3-methylphenyl group. The absence of the acetylated amine may reduce hydrogen-bonding capacity compared to the target compound .
  • N-(3-Chloro-4-methylphenyl)-4-nitrobenzamide : describes this compound with a 4-nitro group (vs. 3-nitro in the target) and a chloro-methylphenyl substituent. The positional isomerism of the nitro group could influence electronic properties and solubility .
  • 4-Nitro-N-(3-nitrophenyl)benzamide: Synthesized in , this compound features dual nitro groups (3- and 4-positions), which may increase polarity and reactivity compared to the mono-nitro target compound .

Analogs with Acetyl(methyl)amino Substitutions

  • N-{4-[acetyl(methyl)amino]phenyl}-3,4,5-trimethoxybenzamide (CAS 356529-21-0): This compound () shares the acetyl(methyl)amino phenyl group but replaces the methyl-nitro motif with trimethoxy substituents. The methoxy groups likely enhance lipophilicity, whereas the nitro group in the target compound may confer electrophilic character .

Chlorinated Derivatives

  • N-(3-chlorophenethyl)-4-nitrobenzamide: and detail its synthesis via reaction of 4-nitrobenzoyl chloride with a chlorinated amine. The phenethyl chain and chloro substituent may improve membrane permeability relative to the acetyl(methyl)amino group in the target compound .

Physicochemical Properties

The table below summarizes molecular weights and key substituents of selected analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents Evidence Source
N-{4-[acetyl(methyl)amino]phenyl}-4-methyl-3-nitrobenzamide C₁₇H₁₇N₃O₄ 327.34* Acetyl(methyl)amino phenyl, 4-methyl-3-nitro -
4-Methyl-N-(3-methylphenyl)-3-nitrobenzamide C₁₅H₁₄N₂O₃ 282.29 3-Methylphenyl, 4-methyl-3-nitro
N-(3-Chloro-4-methylphenyl)-4-nitrobenzamide C₁₄H₁₁ClN₂O₃ 290.70 3-Chloro-4-methylphenyl, 4-nitro
N-{4-[acetyl(methyl)amino]phenyl}-3,4,5-trimethoxybenzamide C₂₀H₂₂N₂O₅ 370.40 Acetyl(methyl)amino phenyl, trimethoxy

*Calculated based on molecular formula.

Q & A

Q. What are the optimal synthetic routes for N-{4-[acetyl(methyl)amino]phenyl}-4-methyl-3-nitrobenzamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves sequential nitration, acetylation, and amidation steps. For example:

Nitration : Introduce the nitro group at position 3 of a methyl-substituted benzene derivative using concentrated HNO₃/H₂SO₄ at 0–5°C .

Acetylation : React the intermediate with acetic anhydride in the presence of a base (e.g., pyridine) to form the acetyl(methyl)amino group .

Amidation : Couple the nitro-substituted benzoyl chloride with 4-[acetyl(methyl)amino]aniline in anhydrous THF under nitrogen, using triethylamine as a catalyst .
Optimization : Control reaction temperatures (e.g., low temperatures for nitration to avoid byproducts) and use chromatographic purification (silica gel, ethyl acetate/hexane) to achieve >95% purity .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and amide bond formation (e.g., carbonyl peaks at ~168 ppm in ¹³C NMR) .
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]⁺) and fragmentation patterns .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98% recommended for biological assays) .

Q. How is this compound utilized as an intermediate in medicinal chemistry?

  • Methodological Answer : The nitro and amide groups enable further functionalization:
  • Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine for subsequent coupling .
  • Derivatization : The acetyl(methyl)amino moiety can be modified to enhance solubility (e.g., via hydrolysis to a carboxylic acid) or target specificity .

Q. What in vitro assays are recommended for initial biological screening?

  • Methodological Answer :
  • Kinase Inhibition : Screen against tyrosine kinases (e.g., Bcr-Abl) using fluorescence-based ADP-Glo™ assays .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., K562 leukemia cells) with IC₅₀ calculations .
  • Solubility : Measure logP via shake-flask method to guide formulation .

Advanced Research Questions

Q. What mechanistic insights exist for this compound’s interaction with kinase targets?

  • Methodological Answer : Structural analogs (e.g., SK20 in ) bind to the ATP pocket of kinases via hydrogen bonding between the nitro group and conserved lysine residues. Use:
  • X-ray Crystallography : Co-crystallize with target kinases (e.g., Abl1) to resolve binding modes .
  • Molecular Dynamics Simulations : Predict stability of ligand-receptor complexes using AMBER or GROMACS .

Q. How does structure-activity relationship (SAR) analysis guide derivative design?

  • Methodological Answer : Key modifications and their effects:
Modification Biological Impact Reference
Nitro → Amine (reduction)Increased solubility but reduced kinase affinity
Methyl → Chloro (substituent)Enhanced cytotoxicity in leukemia models
SAR studies prioritize electron-withdrawing groups (e.g., nitro) for kinase inhibition .

Q. How can contradictory data on biological activity be resolved?

  • Methodological Answer : Discrepancies often arise from assay conditions:
  • Concentration Gradients : Test multiple doses (e.g., 0.1–100 µM) to rule out off-target effects at high concentrations.
  • Cell Line Variability : Validate results across ≥3 cell lines (e.g., solid tumors vs. blood cancers) .
  • Batch Purity : Re-test compounds with impurities <1% (via HPLC) to exclude artifact signals .

Q. What computational approaches predict this compound’s pharmacokinetics?

  • Methodological Answer :
  • ADMET Prediction : Use SwissADME or ADMETLab to estimate bioavailability (%F = 45–60) and cytochrome P450 interactions .
  • Docking Studies : AutoDock Vina screens against the human ether-a-go-go (hERG) channel to assess cardiac toxicity risks .

Q. What strategies improve in vivo efficacy based on pharmacokinetic limitations?

  • Methodological Answer :
  • Prodrug Design : Mask the nitro group as a phosphate ester to enhance oral absorption .
  • Nanoformulation : Encapsulate in PEGylated liposomes to prolong half-life (tested in murine models) .

Q. How is target engagement validated in complex biological systems?

  • Methodological Answer :
  • Chemical Proteomics : Use immobilized compound pull-down assays with LC-MS/MS to identify off-targets .
  • Thermal Shift Assays : Monitor target protein denaturation (ΔTm ≥ 2°C indicates binding) .

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